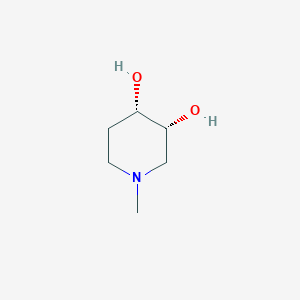stannane CAS No. 61057-37-2](/img/structure/B14607483.png)
[(4-Methylbenzoyl)oxy](triphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylbenzoyl)oxystannane is an organotin compound that features a stannane core bonded to a triphenyl group and a 4-methylbenzoyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylbenzoyl)oxystannane typically involves the reaction of triphenyltin chloride with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
Ph3SnCl+4-Methylbenzoyl chloride→(4-Methylbenzoyl)oxystannane+HCl
Industrial Production Methods
Industrial production of organotin compounds often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylbenzoyl)oxystannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The 4-methylbenzoyl group can be substituted with other acyl groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Lower oxidation state tin compounds and alcohols.
Substitution: New organotin compounds with different acyl or nucleophilic groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
(4-Methylbenzoyl)oxystannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and in radical reactions.
Biology
Organotin compounds, including (4-Methylbenzoyl)oxystannane, have been studied for their biological activity, including antimicrobial and antifungal properties.
Medicine
Research is ongoing into the potential use of organotin compounds in medicinal chemistry, particularly for their anticancer properties.
Industry
In industry, organotin compounds are used as catalysts in polymerization reactions and as stabilizers in the production of PVC.
Wirkmechanismus
The mechanism of action of (4-Methylbenzoyl)oxystannane involves its ability to form stable complexes with various substrates. The tin atom can coordinate with electron-rich sites on the substrate, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Methoxybenzoyl)oxystannane
- (4-Chlorobenzoyl)oxystannane
- (4-Bromobenzoyl)oxystannane
Uniqueness
(4-Methylbenzoyl)oxystannane is unique due to the presence of the 4-methylbenzoyl group, which can influence its reactivity and stability compared to other similar compounds. The methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions.
Eigenschaften
CAS-Nummer |
61057-37-2 |
|---|---|
Molekularformel |
C26H22O2Sn |
Molekulargewicht |
485.2 g/mol |
IUPAC-Name |
triphenylstannyl 4-methylbenzoate |
InChI |
InChI=1S/C8H8O2.3C6H5.Sn/c1-6-2-4-7(5-3-6)8(9)10;3*1-2-4-6-5-3-1;/h2-5H,1H3,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
IGTWITHILTVSIY-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


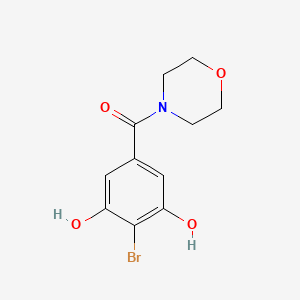
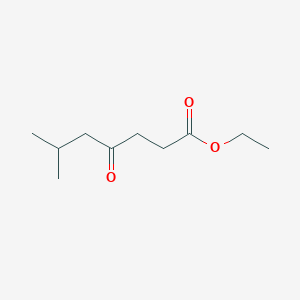
![2-[1-(4-Chlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607417.png)
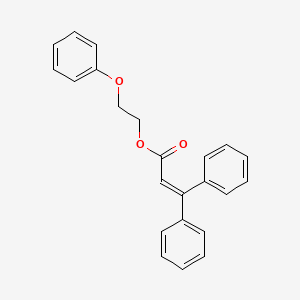
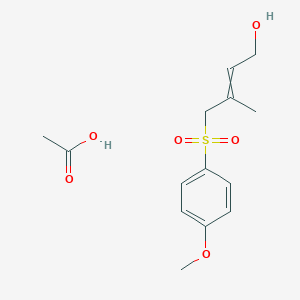
![1-[2-(2-Methylphenyl)propyl]-1H-imidazole](/img/structure/B14607435.png)
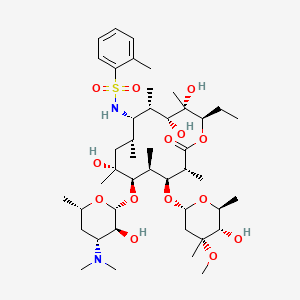


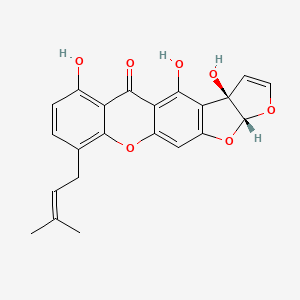
![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)

